3-Bromothieno[3,2-b]pyridine-2-carbaldehyde
Overview
Description
3-Bromothieno[3,2-b]pyridine-2-carbaldehyde: is a heterocyclic compound with the molecular formula C8H4BrNOS and a molecular weight of 242.09 g/mol . This compound is characterized by a thieno[3,2-b]pyridine core structure substituted with a bromine atom at the 3-position and an aldehyde group at the 2-position. It is primarily used as a building block in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde are currently unknown . This compound is used in pharmaceutical testing , suggesting that it may interact with various biological targets
Mode of Action
Given its use in pharmaceutical testing , it likely interacts with its targets in a way that modulates their function, leading to changes in cellular processes.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the compound’s bioavailability, influencing its effectiveness as a pharmaceutical agent.
Biochemical Analysis
Biochemical Properties
3-Bromothieno[3,2-b]pyridine-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In certain cell lines, it has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This compound has also been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that are part of the oxidative stress response, leading to changes in metabolic flux and metabolite levels. The compound can also affect the levels of cofactors such as NADH and FADH2, which are crucial for cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde typically involves the Vilsmeier-Haack formylation reaction. This method introduces a formyl group into electron-rich aromatic compounds using the Vilsmeier reagent, which is prepared by reacting a N,N-disubstituted formamide (such as DMF) with an acid chloride (such as POCl3) . The reaction conditions generally involve cooling the reaction mixture to 0°C, followed by gradual warming to room temperature and stirring at elevated temperatures (e.g., 60°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution: Various substituted thieno[3,2-b]pyridine derivatives.
Oxidation: 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid.
Reduction: 3-Bromothieno[3,2-b]pyridine-2-methanol.
Scientific Research Applications
Chemistry: 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives used in material science and organic electronics .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound finds applications in the development of dyes, pigments, and organic light-emitting diodes (OLEDs). Its unique structure allows for the tuning of electronic properties, making it valuable in the field of optoelectronics .
Comparison with Similar Compounds
Comparison: 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to carboxylic acid derivatives. The aldehyde group allows for further functionalization through reactions such as condensation, reduction, and oxidation, making it a versatile intermediate in organic synthesis. In contrast, carboxylic acid derivatives are more stable and less reactive, limiting their use in certain synthetic applications .
Properties
IUPAC Name |
3-bromothieno[3,2-b]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNOS/c9-7-6(4-11)12-5-2-1-3-10-8(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDACNHNUFONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(S2)C=O)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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